molecular formula C10H7BrClNO B598101 3-Bromo-4-chloro-7-methoxyquinoline CAS No. 1203579-63-8

3-Bromo-4-chloro-7-methoxyquinoline

Cat. No. B598101
M. Wt: 272.526
InChI Key: APGRHUWXEQKTMN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-7-methoxyquinoline (BCMQ) is a heterocyclic compound. It has a molecular formula of C10H7BrClNO and an average mass of 272.526 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, such as BCMQ, has been a topic of interest in the field of medicinal chemistry . Classical synthesis protocols like Gould–Jacobs, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of BCMQ includes a quinoline core with bromine, chlorine, and methoxy functional groups . The SMILES string representation of BCMQ is COc1ccc2c(c1)ncc(c2Cl)Br .


Physical And Chemical Properties Analysis

BCMQ has a density of 1.6±0.1 g/cm³ . It has a boiling point of 341.1±37.0 °C at 760 mmHg . The compound is a solid .

Scientific Research Applications

Chloroquine Derivatives and Repurposing

Chloroquine (CQ) and its derivatives, closely related to 3-Bromo-4-chloro-7-methoxyquinoline, have been extensively researched for their potential in treating various diseases beyond their original use for malaria. Studies have highlighted the biochemical properties of CQ that make it suitable for repurposing in managing infectious and non-infectious diseases. This includes efforts to create novel compounds based on the CQ scaffold, exploring its application in cancer therapy and other conditions. The focus has been on understanding the enantiomers of CQ and evaluating structural analogs to maximize the therapeutic value of the 4-aminoquinolines (Njaria et al., 2015).

Excited State Hydrogen Atom Transfer in Molecular Clusters

Research on excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline, which is structurally related to 3-Bromo-4-chloro-7-methoxyquinoline, provides insights into the photochemical properties of these compounds. These studies are crucial for understanding the photoexcited processes in molecules with potential applications in photophysics and photochemistry (Manca, Tanner, & Leutwyler, 2005).

Analytical Applications in Titrations

Research has also explored the use of quinoline derivatives as reversible indicators in bromate titrations, demonstrating their utility in analytical chemistry. This includes the evaluation of compounds like 8-hydroxyquinoline and its suitability in titration methods, highlighting the versatility of quinoline derivatives in analytical applications (Belcher, 1949).

Antioxidant Activity Determination

Further, quinoline derivatives have been applied in developing assays to determine antioxidant activity, demonstrating their role in biochemical analyses. These assays are crucial for exploring the antioxidant potential of various substances, illustrating the broad utility of quinoline compounds in scientific research (Munteanu & Apetrei, 2021).

Insights into 8-Hydroxyquinolines in Medicinal Chemistry

Significant attention has been drawn to 8-hydroxyquinoline, a compound structurally similar to 3-Bromo-4-chloro-7-methoxyquinoline, due to its vast biological activities. Its derivatives are being explored for their potential in treating life-threatening diseases, showcasing the medicinal chemistry applications of quinoline derivatives (Gupta, Luxami, & Paul, 2021).

Safety And Hazards

BCMQ is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is toxic if swallowed and causes serious eye damage .

properties

IUPAC Name

3-bromo-4-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGRHUWXEQKTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671163
Record name 3-Bromo-4-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-7-methoxyquinoline

CAS RN

1203579-63-8
Record name 3-Bromo-4-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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